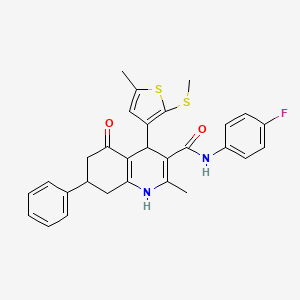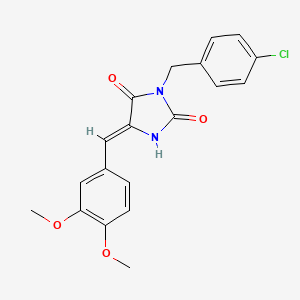![molecular formula C24H23N3O3S2 B11629520 Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11629520.png)
Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo es un compuesto orgánico complejo con una estructura multifacética. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluidos los grupos ciano, metil, amino, oxoetil, sulfánil, tiofenil y carboxilato de dihidropiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Las rutas sintéticas comunes incluyen:
Reacciones de sustitución nucleófila: Estas reacciones implican la sustitución de un grupo saliente por un nucleófilo, lo que lleva a la formación de intermedios clave.
Reacciones de ciclización: Estas reacciones se utilizan para formar la estructura cíclica de dihidropiridina, que es un componente crucial del compuesto.
Transformaciones de grupos funcionales: Estas reacciones implican la introducción o modificación de grupos funcionales, como los grupos ciano y tiofenil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizada para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, juegan un papel crucial en la determinación del resultado de la reacción.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Este compuesto se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la construcción de moléculas más complejas.
Biología: Se utiliza en estudios bioquímicos para investigar las interacciones entre pequeñas moléculas y objetivos biológicos.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando efectos posteriores. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de dihidropiridina con diferentes grupos funcionales. Algunos ejemplos incluyen:
Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina utilizado en el tratamiento de la hipertensión.
Amlodipina: Otro bloqueador de los canales de calcio de dihidropiridina con una duración de acción más prolongada.
Nicardipina: Un derivado de dihidropiridina utilizado para controlar la angina y la presión arterial alta.
Singularidad
El 5-ciano-2-metil-6-({2-[(3-metilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y aplicaciones potenciales. Su estructura permite diversas interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H23N3O3S2 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
prop-2-enyl 5-cyano-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-10-30-24(29)21-16(3)26-23(18(13-25)22(21)19-9-6-11-31-19)32-14-20(28)27-17-8-5-7-15(2)12-17/h4-9,11-12,22,26H,1,10,14H2,2-3H3,(H,27,28) |
Clave InChI |
CYOGWNJWCOLFQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629469.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629471.png)
![5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629479.png)


![(5Z)-5-(2-chlorobenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11629490.png)
![N-(3,4-dimethylphenyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}benzyl)methanesulfonamide](/img/structure/B11629496.png)
![2-(3-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11629500.png)
![2-(naphthalen-2-yloxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629513.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11629514.png)
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B11629527.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629528.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629531.png)

